molecular formula C20H23ClN2O2 B11108723 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

Cat. No.: B11108723
M. Wt: 358.9 g/mol
InChI Key: WCVYKUVFCXQSDU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a methyl group attached to the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetonitrile with morpholine under specific conditions to form an intermediate, which is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products vary based on the nucleophile used, often resulting in substituted benzamides.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-6-8-16(9-7-15)20(24)22-14-19(23-10-12-25-13-11-23)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

WCVYKUVFCXQSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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